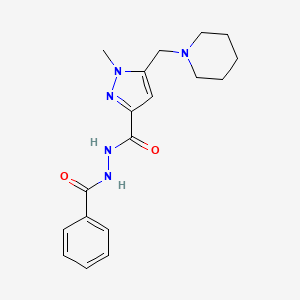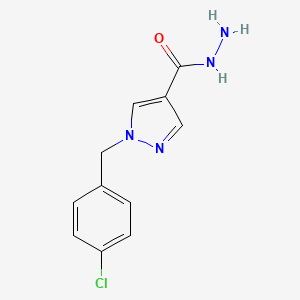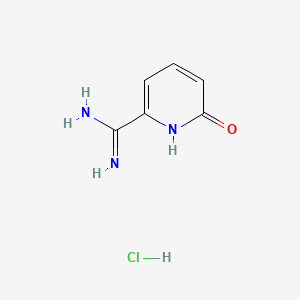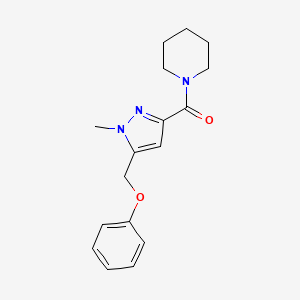
(1-Methyl-5-phenoxymethyl-1H-pyrazol-3-yl)-piperidin-1-yl-methanone, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-phenoxymethyl-1H-pyrazol-3-yl)-piperidin-1-yl-methanone, 95% (hereafter referred to as MPPM) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as pyrazolopiperidines, which are structurally related to pyrazolones. MPPM is a relatively new compound, first synthesized in 2015, and has since been studied for its potential uses in a variety of fields.
Aplicaciones Científicas De Investigación
MPPM has been studied for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the coordination chemistry of transition metals. Additionally, MPPM has been studied as a potential drug candidate due to its ability to interact with a variety of biological targets.
Mecanismo De Acción
MPPM is known to interact with a variety of biological targets, including G-protein coupled receptors and enzyme targets. It has also been shown to bind to a variety of other targets, such as DNA, RNA, and proteins. The exact mechanism of action of MPPM is still under investigation, but it is thought to interact with these targets in a variety of ways, including direct binding, allosteric modulation, and inhibition of enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPM are still being studied, but it has been shown to have a variety of effects on biological systems. It has been shown to have anti-inflammatory and anti-cancer effects in animal models, and it has also been shown to have anticonvulsant and anxiolytic properties. Additionally, MPPM has been shown to have a variety of effects on the central nervous system, including sedative and hypnotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPPM in lab experiments has a variety of advantages. It is relatively easy to synthesize and is highly soluble in organic solvents. Additionally, it has been shown to be non-toxic when used in the concentrations typically used in laboratory experiments. However, there are also some limitations to its use. MPPM is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, it has a relatively short shelf-life, which can limit its use in experiments that require long-term storage.
Direcciones Futuras
Given the potential applications of MPPM, there are a variety of potential future directions for research. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted to develop more efficient synthesis methods and to improve the shelf-life of the compound. Additionally, further research could be conducted to explore the potential applications of MPPM in drug discovery and development, as well as its potential use in diagnostics and imaging. Finally, further research could be conducted to investigate the potential toxicological effects of MPPM and to develop strategies to minimize or eliminate these effects.
Métodos De Síntesis
MPPM can be synthesized using a multi-step reaction pathway. The first step involves the reaction of 4-methyl-2-phenyl-2-oxazoline with 4-chloro-2-methylpiperidine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction yields a compound known as 4-methyl-2-phenyl-2-oxazoline-4-chloro-2-methylpiperidine hydrochloride. This product is then reacted with 1-methyl-5-phenoxymethyl-1H-pyrazol-3-yl chloride to form MPPM as the final product.
Propiedades
IUPAC Name |
[1-methyl-5-(phenoxymethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-14(13-22-15-8-4-2-5-9-15)12-16(18-19)17(21)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNMHNVLBUDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCCC2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

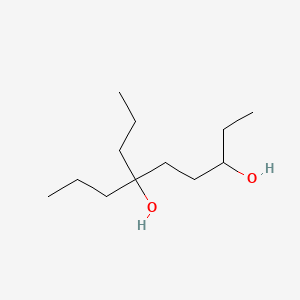
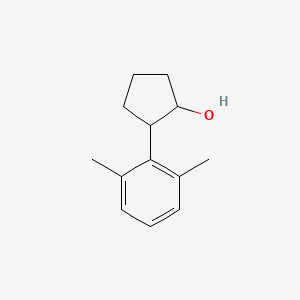



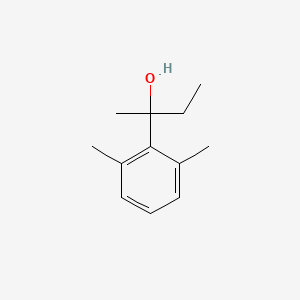
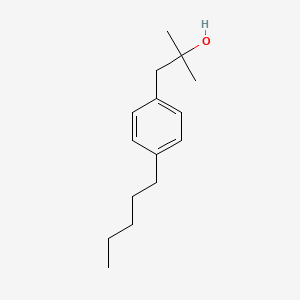
![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)
![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)
